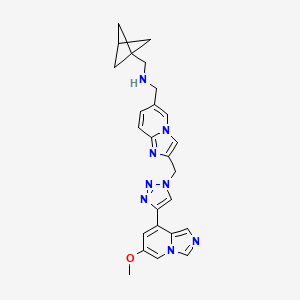
D-Glucose-13C,d1-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-13C,d1-3 is a labeled form of D-Glucose, where specific carbon atoms are replaced with the isotope carbon-13 and hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed metabolic and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C,d1-3 typically involves the incorporation of carbon-13 and deuterium into the glucose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the synthesis pathway. The reaction conditions often involve controlled environments to ensure the precise incorporation of isotopes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon dioxide and deuterium oxide. The process includes fermentation with microorganisms that can incorporate these isotopes into glucose. The resulting product is then purified to achieve the desired isotopic purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Scientific Research Applications
D-Glucose-13C,d1-3 is widely used in various fields of scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study glucose metabolism.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Used in metabolic studies to investigate diseases such as diabetes and cancer.
Industry: Employed in the production of labeled compounds for research and development.
Mechanism of Action
D-Glucose-13C,d1-3 exerts its effects by participating in metabolic pathways similar to natural glucose. The isotopic labeling allows researchers to trace the metabolic fate of glucose in biological systems. It targets various enzymes involved in glycolysis and the citric acid cycle, providing insights into glucose utilization and energy production.
Comparison with Similar Compounds
D-Glucose-13C6: A fully labeled glucose molecule with carbon-13.
D-Glucose-1-13C: A glucose molecule labeled at the first carbon position with carbon-13.
D-Glucose-6-13C: A glucose molecule labeled at the sixth carbon position with carbon-13.
Uniqueness: D-Glucose-13C,d1-3 is unique due to its specific labeling pattern, which allows for detailed studies of glucose metabolism and its interactions with other molecules. The combination of carbon-13 and deuterium labeling provides a powerful tool for tracing metabolic pathways and understanding biochemical processes.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1,5D |
InChI Key |
GZCGUPFRVQAUEE-SRVKMQTPSA-N |
Isomeric SMILES |
[2H][C@]([C@@H]([C@@H](CO)O)O)([13C@H](C=O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)









